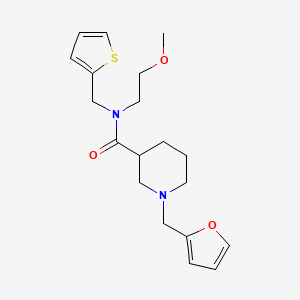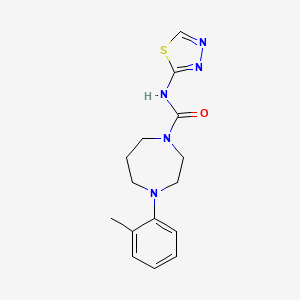
1-(2-furylmethyl)-N-(2-methoxyethyl)-N-(2-thienylmethyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-furylmethyl)-N-(2-methoxyethyl)-N-(2-thienylmethyl)piperidine-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-(2-furylmethyl)-N-(2-methoxyethyl)-N-(2-thienylmethyl)piperidine-3-carboxamide involves its interaction with specific receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor. It has been shown to modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-furylmethyl)-N-(2-methoxyethyl)-N-(2-thienylmethyl)piperidine-3-carboxamide can produce various biochemical and physiological effects, including increased dopamine release, improved cognitive function, and neuroprotective effects. It has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-furylmethyl)-N-(2-methoxyethyl)-N-(2-thienylmethyl)piperidine-3-carboxamide in lab experiments is its ability to selectively target specific receptors in the brain, allowing for more precise investigation of their function. However, its complex synthesis method and limited availability may pose limitations for some researchers.
Direcciones Futuras
There are several future directions for research on 1-(2-furylmethyl)-N-(2-methoxyethyl)-N-(2-thienylmethyl)piperidine-3-carboxamide. These include further investigation of its potential therapeutic applications for neurological disorders, as well as its use as a tool for studying the function of specific receptors in the brain. Additionally, research on its pharmacokinetic properties and optimization of its synthesis method may lead to its wider use in various fields.
In conclusion, 1-(2-furylmethyl)-N-(2-methoxyethyl)-N-(2-thienylmethyl)piperidine-3-carboxamide is a promising compound that has the potential for various scientific research applications. Its ability to interact with specific receptors in the brain and produce various biochemical and physiological effects make it a valuable tool for investigating the function of these receptors and developing potential treatments for neurological disorders.
Métodos De Síntesis
The synthesis of 1-(2-furylmethyl)-N-(2-methoxyethyl)-N-(2-thienylmethyl)piperidine-3-carboxamide involves a multi-step process that includes the reaction of piperidine-3-carboxylic acid with furfurylamine, followed by the reaction of the resulting compound with 2-bromoethyl methyl ether and 2-thiophenemethyl chloride. The final product is obtained through the reaction of the intermediate compound with N-methylmorpholine-N-oxide.
Aplicaciones Científicas De Investigación
1-(2-furylmethyl)-N-(2-methoxyethyl)-N-(2-thienylmethyl)piperidine-3-carboxamide has been studied for its potential use in various fields such as medicinal chemistry, pharmacology, and neuroscience. Its ability to interact with specific receptors in the brain has led to its investigation as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-(furan-2-ylmethyl)-N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-23-11-9-21(15-18-7-4-12-25-18)19(22)16-5-2-8-20(13-16)14-17-6-3-10-24-17/h3-4,6-7,10,12,16H,2,5,8-9,11,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKDTSOJNNIHEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=CS1)C(=O)C2CCCN(C2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}propan-1-amine](/img/structure/B5905686.png)
![1-[5-(1H-pyrazol-5-yl)-2-furyl]-N-(tetrahydrofuran-2-ylmethyl)-N-(3-thienylmethyl)methanamine](/img/structure/B5905700.png)
![4-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}-N-methylbenzenesulfonamide](/img/structure/B5905719.png)
![N-cyclohexyl-2-(methoxymethyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B5905724.png)
![1-(2-furylmethyl)-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}piperidine-3-carboxamide](/img/structure/B5905730.png)
![N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5905735.png)
![N-(1-isoxazol-3-ylethyl)-N-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B5905748.png)
![1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]methanamine](/img/structure/B5905753.png)
![4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)-1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]piperidine](/img/structure/B5905754.png)
![2,4,6-trimethyl-3-{[(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amino]methyl}benzyl acetate](/img/structure/B5905757.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-N-(2-hydroxyethyl)-2-pyridin-4-ylacetamide](/img/structure/B5905764.png)
![2-(1-adamantyl)-N-methyl-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]acetamide](/img/structure/B5905771.png)